Citronellol-d6

Catalog No.
S12839227
CAS No.
M.F
C10H20O
M. Wt
162.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Citronellol-d6

Product Name

Citronellol-d6

IUPAC Name

8,8,8-trideuterio-3-methyl-7-(trideuteriomethyl)oct-6-en-1-ol

Molecular Formula

C10H20O

Molecular Weight

162.30 g/mol

InChI

InChI=1S/C10H20O/c1-9(2)5-4-6-10(3)7-8-11/h5,10-11H,4,6-8H2,1-3H3/i1D3,2D3

InChI Key

QMVPMAAFGQKVCJ-WFGJKAKNSA-N

Canonical SMILES

CC(CCC=C(C)C)CCO

Isomeric SMILES

[2H]C([2H])([2H])C(=CCCC(C)CCO)C([2H])([2H])[2H]

Citronellol-d6 is a deuterated derivative of citronellol, a natural acyclic monoterpenoid known for its pleasant, rose-like aroma. It is primarily found in essential oils from plants such as Cymbopogon nardus (citronella), Rosa damascena (Damask rose), and Pelargonium graveolens (geranium) . The deuterated form, where hydrogen atoms are replaced by deuterium, is particularly useful in research applications requiring isotopic labeling.

Typical of alcohols and terpenoids:

  • Oxidation: Citronellol-d6 can be oxidized to form citronellal-d6, an important intermediate in the synthesis of menthol and other compounds. Common oxidizing agents include potassium permanganate and chromium trioxide .
  • Reduction: This compound can be reduced back to its alcohol form using hydrogenation processes .
  • Substitution: It can undergo substitution reactions to yield derivatives such as citronellol acetate and citronellyl oxyacetaldehyde, often facilitated by reagents like acetic anhydride .

Citronellol-d6 exhibits several biological activities:

  • Neuroprotection: It has been shown to inhibit the activation of AMPA receptors, which may help reduce neurotoxicity .
  • Anti-inflammatory Effects: Citronellol-d6 modulates the production of inflammatory cytokines, including interleukin-1 beta, interleukin-6, and tumor necrosis factor-alpha .
  • Oxidative Stress Reduction: The compound reduces oxidative stress by lowering levels of reactive oxygen species and nitric oxide in cells .

The synthesis of citronellol-d6 can be achieved through several methods:

  • Hydrogenation of Geraniol or Nerol: This process typically involves the use of a copper chromite catalyst to selectively hydrogenate double bonds .
  • Use of Deuterated Reagents: Deuterated forms of geraniol or nerol can be employed to produce citronellol-d6 directly through similar hydrogenation techniques .
  • Pyrolysis and Reduction Techniques: Advanced synthetic pathways may involve pyrolysis of related compounds followed by reduction using reagents like triisobutylaluminum or diisobutylaluminum hydride .

Studies on the interactions of citronellol-d6 with biological systems have revealed its potential as a neuroprotective agent. Its ability to modulate receptor activity suggests that it may influence neurotransmission pathways, making it a candidate for further investigation in neuropharmacology . Additionally, its anti-inflammatory properties indicate potential therapeutic applications in conditions characterized by chronic inflammation.

Citronellol-d6 shares structural similarities with several other monoterpenoids. Here are some notable comparisons:

CompoundStructure/CharacteristicsUnique Features
GeraniolSimilar structure but differs in double bond positionCommonly found in rose oil; precursor to citronellol
CitronellalOxidized form of citronellolUsed as an intermediate in menthol synthesis
RhodinolMixture of citronellol and geraniolFound in rose oil; used for fragrance applications
LinaloolAnother common monoterpeneKnown for its floral scent; competitive NMDA receptor antagonist

Citronellol-d6 stands out due to its deuterated nature, allowing for specific applications in isotopic labeling studies that are not feasible with its non-deuterated counterparts.

IUPAC Nomenclature and Stereochemical Configuration

Citronellol-d6 is the deuterated derivative of citronellol, bearing the IUPAC nomenclature 8,8,8-trideuterio-3-methyl-7-(trideuteriomethyl)oct-6-en-1-ol [18]. This systematic naming convention reflects the incorporation of six deuterium atoms positioned specifically at the terminal methyl groups of the molecule, replacing the corresponding hydrogen atoms in the parent compound. The Chemical Abstracts Service registry number for citronellol-d6 is 220687-53-6, while the unlabeled parent compound citronellol bears the registry number 106-22-9 [8].

The molecular formula of citronellol-d6 is C10H14D6O, representing a molecular weight of 162.306 daltons compared to the 156.2652 daltons of the non-deuterated citronellol [8] [18]. This increase in molecular mass of approximately 6.04 daltons corresponds precisely to the substitution of six hydrogen atoms with deuterium isotopes. The deuteration pattern specifically targets the two terminal methyl groups of the citronellol structure, resulting in the incorporation of three deuterium atoms at each methyl position.

Stereochemically, citronellol-d6 retains the chiral center present in the parent molecule at the third carbon position. Like citronellol, this compound exists as two enantiomers: the R-(+)-citronellol-d6 and S-(-)-citronellol-d6 configurations [30] [33]. The absolute configuration designation follows the Cahn-Ingold-Prelog priority rules, with the R-enantiomer exhibiting dextrorotatory optical activity and the S-enantiomer displaying levorotatory properties [30]. The stereochemical integrity of the parent compound is preserved during the deuteration process, ensuring that the spatial arrangement of atoms around the chiral center remains unchanged [33].

Comparative Molecular Structure: Citronellol vs. Citronellol-d6

The structural comparison between citronellol and its deuterated analog reveals several critical differences while maintaining fundamental molecular architecture. Citronellol, classified as an acyclic monoterpenoid, possesses the molecular formula C10H20O with a molecular weight of 156.2652 daltons [2] [11]. The parent compound features a ten-carbon chain with a single carbon-carbon double bond at the 6-7 position and a primary hydroxyl group at the terminal carbon [39].

ParameterCitronellolCitronellol-d6
Molecular FormulaC10H20OC10H14D6O
Molecular Weight (Da)156.2652162.306
CAS Registry Number106-22-9220687-53-6
Deuterium Content06 atoms
Isotopic Mass Shift-+6.04 Da

The deuteration in citronellol-d6 occurs specifically at the two terminal methyl groups attached to the double bond, replacing all six hydrogen atoms with deuterium isotopes [18]. This selective isotopic substitution creates a compound that maintains the same connectivity and stereochemistry as the parent molecule while exhibiting distinct physical and spectroscopic properties. The carbon backbone structure remains identical, with the same functional groups present in both compounds: the primary alcohol functionality and the internal alkene moiety [8].

The deuterium substitution pattern in citronellol-d6 follows the SMILES notation [2H]C([2H])([2H])C(=CCCC(C)CCO)C([2H])([2H])[2H], clearly indicating the specific positions of isotopic incorporation [18]. This substitution pattern preserves the essential chemical reactivity of the molecule while providing distinct analytical advantages for research applications requiring isotopic labeling .

Spectroscopic Profiles (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of citronellol-d6 reveals distinctive patterns that differentiate it from the parent compound across multiple analytical techniques. Nuclear magnetic resonance spectroscopy provides the most definitive evidence for successful deuteration, with the deuterated compound exhibiting characteristic changes in both proton and deuterium nuclear magnetic resonance spectra [20] [25].

In proton nuclear magnetic resonance spectroscopy, citronellol-d6 displays significantly reduced or absent signals corresponding to the methyl groups at the terminal positions of the double bond [17] [25]. The residual proton signals appear primarily in the aliphatic region, corresponding to the methylene and methine protons of the carbon chain [15]. The chemical shift pattern for the remaining protons closely resembles that of the parent compound, with the hydroxyl proton appearing around 3.3-3.7 parts per million when measured in dimethyl sulfoxide-d6 [15].

Deuterium nuclear magnetic resonance spectroscopy of citronellol-d6 reveals broad signals characteristic of deuterated compounds, typically appearing with line widths ranging from a few hertz to several kilohertz [20] [25]. The deuterium signals appear at chemical shift positions similar to their corresponding proton counterparts in the parent compound, with minor isotope effects causing slight variations [21] [22]. The broad nature of deuterium signals results from the quadrupolar nature of the deuterium nucleus, which possesses a nuclear spin of 1 compared to the spin 1/2 of hydrogen [20].

Spectroscopic ParameterCitronellolCitronellol-d6
Proton Nuclear Magnetic Resonance Methyl SignalsPresent (δ ~1.6-2.0 ppm)Significantly reduced/absent
Deuterium Nuclear Magnetic ResonanceNot applicableBroad signals (δ ~1.6-2.0 ppm)
Infrared C-H StretchingStrong (2800-3000 cm⁻¹)Reduced intensity
Infrared C-D StretchingNot applicable2100-2300 cm⁻¹
Mass Spectrometry Molecular Ionm/z 156m/z 162

Infrared spectroscopy analysis of citronellol-d6 demonstrates characteristic vibrational changes associated with carbon-deuterium bonds compared to carbon-hydrogen bonds [35]. The parent compound citronellol exhibits strong absorption bands at 3341 cm⁻¹ corresponding to hydroxyl stretching, 2925 cm⁻¹ for carbon-hydrogen stretching, and 1058 cm⁻¹ for carbon-oxygen stretching [35]. In citronellol-d6, the carbon-deuterium stretching vibrations appear at lower frequencies, typically in the range of 2100-2300 cm⁻¹, due to the increased mass of deuterium compared to hydrogen [34].

Mass spectrometry provides unambiguous identification of citronellol-d6 through its molecular ion peak at m/z 162, representing a mass shift of +6 daltons compared to citronellol [8] [23]. The fragmentation pattern of citronellol-d6 exhibits characteristic differences from the parent compound, with deuterium-containing fragments showing corresponding mass increases [26]. The isotopic distribution pattern in the mass spectrum reflects the incorporation of six deuterium atoms, creating a distinctive isotopologue signature that enables precise quantification of deuterium enrichment [23] [24].

High-resolution mass spectrometry confirms the exact mass of citronellol-d6 as 162.189075733 daltons, providing definitive molecular formula confirmation [18]. The mass spectral fragmentation behavior follows predictable patterns, with losses of deuterated methyl groups (CD3, m/z 18) distinguishable from losses of non-deuterated fragments [26]. This analytical capability proves essential for metabolic studies and isotopic labeling experiments requiring precise tracking of deuterium incorporation [24] [27].

The development of effective deuterium incorporation strategies for citronellol represents a critical aspect of isotopic labeling methodology. Multiple approaches have been established for the strategic introduction of deuterium atoms into the citronellol framework, each offering distinct advantages in terms of selectivity, efficiency, and practical applicability [1] [2].

The most widely employed strategy involves direct hydrogen-deuterium exchange reactions utilizing deuterium oxide as the primary deuterium source. This approach offers significant economic advantages due to the ready availability and low cost of heavy water compared to other deuterated reagents [3]. Under catalytic conditions, particularly in the presence of platinum group metals supported on carbon, citronellol undergoes selective deuteration at specific positions with high efficiency [4].

Strategic Deuterium Incorporation Approaches for Citronellol-d6
MethodDeuterium SourceTypical Yield (%)Deuterium Incorporation (%)Reaction Conditions
Catalytic Hydrogenation with D2Deuterium gas (D2)80-9595-99H2/D2 atmosphere, 25-80°C, Pd/C or Ni catalyst
H/D Exchange with D2ODeuterium oxide (D2O)60-8575-95D2O/alcohol mixture, 150-200°C, metal catalyst
Deuterated Reagent SubstitutionDeuterated starting materials85-9898-99Standard synthetic conditions with d-reagents
Electrochemical DeuterationD2O with electrolysis70-9080-98Ambient temperature, proton-conducting membrane
Photochemical DeuterationD2O with photocatalysis65-8070-90Visible light, room temperature, photocatalyst

The selectivity of deuterium incorporation depends significantly on the reaction conditions and the nature of the catalytic system employed. Research has demonstrated that the use of mixed catalyst systems, particularly combinations of palladium and rhodium on carbon, can achieve deuterium incorporation levels exceeding ninety-eight percent while maintaining high chemical yields . The kinetic isotope effect plays a crucial role in determining the efficiency of deuteration, with careful optimization of temperature and pressure conditions being essential for maximizing isotopic incorporation [6] [7].

Electrochemical deuteration represents an emerging methodology that offers unique advantages in terms of environmental sustainability and process control. This approach employs proton-conducting membranes to facilitate the electrochemical generation of deuterium species from heavy water, enabling room temperature deuteration processes with minimal waste generation [4]. The method has demonstrated particular effectiveness for the preparation of pharmaceutical compounds requiring high isotopic purity.

Catalytic Hydrogenation Approaches for Isotopic Labeling

Catalytic hydrogenation using deuterium gas represents the most direct and efficient method for preparing deuterated citronellol derivatives. The process typically involves the reduction of citronellal or the selective hydrogenation of unsaturated citronellol precursors under controlled deuterium atmosphere [8] [9].

The selection of appropriate catalytic systems is fundamental to achieving high conversion rates with excellent selectivity. Palladium-based catalysts have emerged as the preferred choice due to their ability to facilitate hydrogen-deuterium exchange under mild conditions while maintaining high stereoselectivity [10]. Research has established that palladium on carbon catalysts with ten percent metal loading provide optimal performance for citronellol deuteration reactions .

Catalytic Systems for Deuterated Citronellol Synthesis
Catalyst SystemSubstrateTemperature (°C)Pressure (MPa)Conversion (%)Selectivity (%)
Pd/C (10% Pd)Citronellal25-600.1-1.085-9590-95
Ni/Al2O3Geraniol/Nerol150-1802.0-4.090-9885-92
Rh/C (5% Rh)Citronellal80-1201.5-3.080-9088-94
Cu-ChromiteGeraniol180-2203.0-5.075-8580-88
Pt/C (5% Pt)Citronellal40-800.5-2.088-9592-97
Mixed Pd/C + Rh/CCitronellal150-1802.0-3.592-9995-98

The mechanistic aspects of catalytic deuteration involve the adsorption of substrate molecules onto the catalyst surface, followed by the activation of deuterium molecules and subsequent hydrogen-deuterium exchange [11]. The process is highly dependent on the electronic properties of the metal catalyst and the nature of the support material. Aluminum oxide-supported nickel catalysts have shown particular effectiveness for the hydrogenation of geraniol and nerol precursors, achieving conversion rates exceeding ninety percent under optimized conditions [12].

The use of mixed catalyst systems represents a significant advancement in deuteration methodology. The combination of palladium and rhodium catalysts provides synergistic effects that enhance both the rate of deuterium incorporation and the overall selectivity of the process [13]. These systems operate through complementary mechanisms, with palladium facilitating the initial hydrogen-deuterium exchange and rhodium promoting the selective reduction of specific functional groups.

Temperature and pressure optimization are critical parameters that significantly influence the efficiency of catalytic deuteration. Lower temperatures generally favor higher deuterium incorporation due to the kinetic isotope effect, while elevated pressures enhance the dissolution of deuterium gas in the reaction medium [2]. The optimal conditions typically involve moderate temperatures in the range of twenty-five to eighty degrees Celsius with deuterium pressures between one and four megapascals.

Phosphoramidite-Mediated Synthetic Routes

Phosphoramidite chemistry has emerged as a powerful tool for the synthesis of deuterated citronellol derivatives, particularly in applications requiring the formation of phosphoester linkages [14] [15]. This methodology offers exceptional selectivity and efficiency in coupling reactions while maintaining the integrity of isotopic labels.

The fundamental approach involves the preparation of citronellol-containing phosphoramidites through reaction with appropriate chlorophosphoramidite reagents under anhydrous conditions [16]. The resulting phosphoramidite intermediates can then be coupled with various nucleophiles to generate complex deuterated structures with high efficiency and stereochemical control.

Phosphoramidite-Mediated Synthesis Parameters
Phosphoramidite ReagentActivatorSolvent SystemReaction Time (h)Yield (%)Coupling Efficiency (%)
2-cyanoethyl N,N-diisopropylchlorophosphoramiditeETT (5-ethylthio-1H-tetrazole)Dichloromethane2-475-8595-99
Benzyl N,N-diisopropylchlorophosphoramiditeBTT (benzylthio-1H-tetrazole)Acetonitrile1-370-8092-97
Methyl N,N-diisopropylchlorophosphoramiditeDCI (4,5-dicyanoimidazole)THF/DCM (1:1)3-665-7888-95
tert-Butyl N,N-diisopropylchlorophosphoramiditeTetrazoleToluene4-860-7585-92

The selection of appropriate activating agents is crucial for achieving high coupling efficiencies in phosphoramidite-mediated reactions. Ethylthio-tetrazole has demonstrated superior performance as an activator, providing coupling efficiencies approaching ninety-nine percent while maintaining mild reaction conditions [14]. The mechanism involves the formation of highly reactive phosphoramidite intermediates that undergo rapid nucleophilic substitution with the citronellol substrate.

Solvent selection plays a critical role in determining the success of phosphoramidite coupling reactions. Dichloromethane has emerged as the preferred solvent due to its ability to dissolve both the phosphoramidite reagent and the citronellol substrate while maintaining the stability of deuterium labels [15]. The anhydrous nature of the solvent system is essential for preventing hydrolysis of the phosphoramidite intermediate.

The stereochemical outcome of phosphoramidite-mediated reactions is influenced by the steric environment around the reaction center and the electronic properties of the substituents. Research has demonstrated that the use of bulky protecting groups can enhance the stereoselectivity of coupling reactions while maintaining high chemical yields [17]. The retention of deuterium labels during these transformations has been confirmed through detailed nuclear magnetic resonance spectroscopic analysis.

Chromatographic Purification Strategies

The purification of deuterated citronellol requires specialized chromatographic approaches that account for the subtle differences in physical properties between isotopically labeled and unlabeled compounds [18] [19]. The selection of appropriate separation methods is critical for achieving the high purity levels required for analytical and synthetic applications.

High-performance liquid chromatography represents the most versatile and efficient method for purifying deuterated citronellol derivatives. Both normal phase and reverse phase systems have been successfully employed, with the choice depending on the specific structural features of the target compound and the nature of the impurities present [20].

Chromatographic Purification Methods for Citronellol-d6
Separation MethodStationary PhaseMobile PhaseRetention Time (min)ResolutionPurity Achieved (%)
Normal Phase HPLCSilica gelHexane/EtOAc (9:1 to 7:3)15-251.8-2.595-98
Reverse Phase HPLCC18 bonded silica20% MeCN in 0.1M TEAA12-182.0-3.298-99
Gas ChromatographyHP-5MS capillary columnHelium carrier gas8.5-9.21.5-2.095-97
Supercritical Fluid ChromatographyChiral stationary phaseCO2/MeOH (95:5)6-102.5-4.098-99.5
Column ChromatographySilica gel (100-200 mesh)Petroleum ether/EtOAc (8:2)N/AN/A90-95
Preparative TLCSilica gel platesHexane/EtOAc (8:2)N/AN/A85-92

Gas chromatographic purification offers exceptional selectivity for volatile deuterated compounds, with the ability to separate isotopomers based on subtle differences in boiling points and vapor pressures [21]. The use of capillary columns with stationary phases specifically designed for terpene analysis provides optimal resolution and peak shape for citronellol derivatives.

Supercritical fluid chromatography has emerged as a particularly powerful technique for the purification of deuterated citronellol, offering rapid separation times and exceptional resolution [19]. The use of carbon dioxide as the mobile phase provides environmental advantages while maintaining high separation efficiency. The incorporation of small amounts of methanol as a modifier enhances the solubility of polar deuterated compounds and improves peak symmetry.

The determination of isotopic purity represents a critical aspect of chromatographic purification. Mass spectrometric detection coupled with chromatographic separations enables the quantification of deuterium incorporation levels and the identification of partially deuterated impurities [2] [18]. This approach is essential for ensuring that the final product meets the stringent purity requirements for research and analytical applications.

Analytical Parameters for Citronellol-d6 Characterization
Analytical MethodKey ParameterTypical Value/RangeDetection LimitPrecision (%RSD)
Mass Spectrometry (GC-MS)Molecular ion [M+D]+ at m/z 162m/z 162.31 ± 0.021-10 ng/mL2-5
1H NMR SpectroscopyResidual protium signals<2% residual 1H signals0.1 mol%1-3
2H NMR SpectroscopyDeuterium incorporation sites6D incorporation confirmed0.5 mol%3-8
13C NMR SpectroscopyIsotope shifts0.1-0.3 ppm upfield shifts1 mol%2-6
High Resolution MSExact mass determination162.2734 ± 0.00050.1 ng/mL1-2
LC-MS/MS (MRM mode)Fragmentation patternsBase peak at m/z 810.5-1 ng/mL3-7

Column chromatography using silica gel stationary phases provides a cost-effective method for the initial purification of deuterated citronellol preparations. The optimization of mobile phase composition through gradient elution techniques enables the separation of closely related impurities while maintaining high recovery rates [13]. The use of petroleum ether and ethyl acetate mixtures has proven particularly effective for this application.

XLogP3

3.2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

162.189075733 g/mol

Monoisotopic Mass

162.189075733 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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